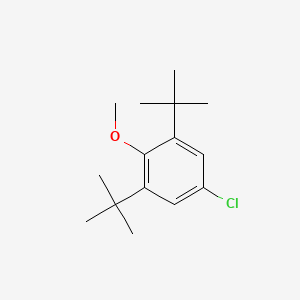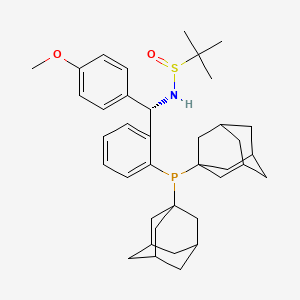
(R)-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-((S)-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of adamantane, phosphane, and sulfinamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps:
Formation of the Adamantane-Phosphane Intermediate: This step involves the reaction of adamantane with a phosphane reagent under controlled conditions.
Coupling with Phenyl Derivatives: The adamantane-phosphane intermediate is then coupled with a phenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the Sulfinamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane and phosphane moieties.
Reduction: Reduction reactions may target the sulfinamide group, converting it to the corresponding amine.
Substitution: The phenyl and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the adamantane and phosphane groups.
Reduction: Amines derived from the reduction of the sulfinamide group.
Substitution: Substituted phenyl derivatives with various functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biology
Drug Development:
Biochemical Studies: Used as a probe to study biochemical pathways and interactions.
Medicine
Therapeutic Agents: Investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostic Tools: Utilized in the development of diagnostic assays and imaging agents.
Industry
Materials Science: Applications in the development of advanced materials with unique properties.
Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
®-N-((S)-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)methyl)-2-methylpropane-2-sulfinamide: Lacks the methoxy group.
®-N-((S)-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfonamide: Contains a sulfonamide group instead of a sulfinamide group.
Uniqueness
The presence of both adamantane and phosphane groups, along with the sulfinamide functionality, makes ®-N-((S)-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide unique. This combination imparts distinct chemical and biological properties, setting it apart from similar compounds.
特性
分子式 |
C38H52NO2PS |
|---|---|
分子量 |
617.9 g/mol |
IUPAC名 |
N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H52NO2PS/c1-36(2,3)43(40)39-35(31-9-11-32(41-4)12-10-31)33-7-5-6-8-34(33)42(37-19-25-13-26(20-37)15-27(14-25)21-37)38-22-28-16-29(23-38)18-30(17-28)24-38/h5-12,25-30,35,39H,13-24H2,1-4H3/t25?,26?,27?,28?,29?,30?,35-,37?,38?,42?,43?/m0/s1 |
InChIキー |
QXPSGJQKOZSRTF-SSWPSQFXSA-N |
異性体SMILES |
CC(C)(C)S(=O)N[C@@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
正規SMILES |
CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


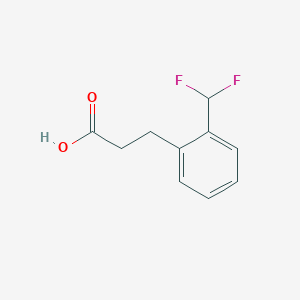
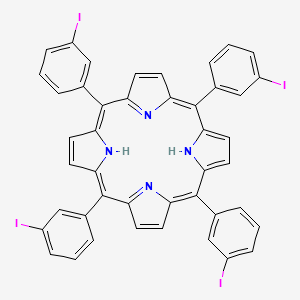
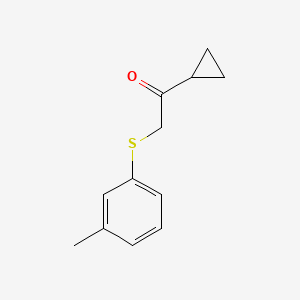
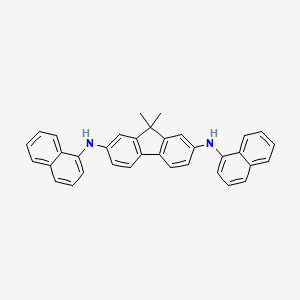
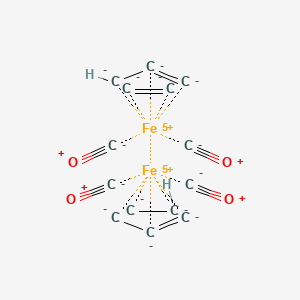
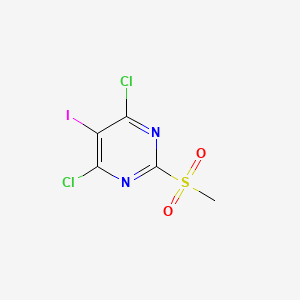
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13649695.png)


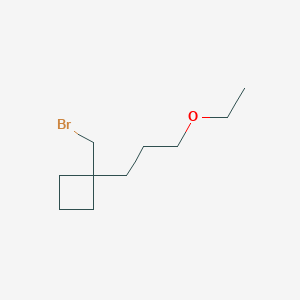
![Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride](/img/structure/B13649721.png)

![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13649735.png)
